molecular formula C16H20N2O3 B2866146 1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea CAS No. 2319783-05-4

1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea

Cat. No.: B2866146
CAS No.: 2319783-05-4
M. Wt: 288.347
InChI Key: WTSPPVCCGCKHAW-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is a synthetic urea derivative of significant interest in modern medicinal chemistry and drug discovery research. Urea-based compounds are strategically employed to fine-tune crucial drug-like properties and to establish key hydrogen-bonding interactions with biological targets, which can be critical for enhancing drug potency and selectivity . This compound features a benzyl group and a furan-containing ethanol moiety, making it a valuable chemical building block for the exploration of new bioactive molecules. Researchers can utilize this chemical in the design and synthesis of novel compounds for probing various biological pathways. Urea derivatives have demonstrated a wide range of pharmacological activities in research settings, including potential applications as anticancer, antibacterial, and anti-inflammatory agents . Specifically, novel urea scaffolds are being investigated for their agonist activity towards receptors like the Formyl Peptide Receptor 2 (FPR2), which plays a key role in the resolution of inflammation, indicating its utility in developing new anti-inflammatory therapeutics . Furthermore, small molecule urea derivatives are actively explored as antagonists for innate immune sensors like the STING (Stimulator of Interferon Genes) protein, highlighting their relevance in immunology and inflammation research . The structural motifs present in this compound—the benzyl group and the heteroaromatic furan—are prevalent in numerous pharmacologically active compounds and approved therapies, underlining its value as a versatile intermediate in hit-to-lead optimization campaigns . This product is provided for chemical research and use in laboratory experiments only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-8-14(12(2)21-11)15(19)10-18-16(20)17-9-13-6-4-3-5-7-13/h3-8,15,19H,9-10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSPPVCCGCKHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea typically involves the reaction of benzyl isocyanate with 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Catalyst: In some cases, a catalyst such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group or the furan moiety can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group and the furan moiety may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea ()

  • Key Features : Benzofuran core, phenylmethoxy group, and hydroxyurea moiety.
  • Comparison: Unlike the target compound, this molecule replaces the dimethylfuran with a benzofuran ring and substitutes the hydroxyethyl group with a hydroxyurea (-NHCONHOH). The hydroxyurea group is known for metal chelation and radical scavenging, which may confer distinct reactivity or toxicity profiles compared to the target’s hydroxyethyl chain .
  • Toxicity : Safety data indicate moderate hazards, requiring medical consultation upon exposure, though direct comparisons to the target compound are speculative .

Example 427 Compound ()

  • Key Features : Fluorinated aromatic rings, trifluoromethyl groups, and a carboxamide-urea hybrid structure.
  • Comparison: The patent compound’s fluorinated substituents enhance metabolic stability and lipophilicity, traits often absent in non-halogenated analogs like the target compound.

Diethanolamine ()

  • Key Features : Aliphatic amine with dual hydroxyl groups.
  • Comparison: While chemically distinct from urea derivatives, diethanolamine’s hydroxyl groups highlight the role of polarity in solubility. The target compound’s hydroxyethyl group may similarly improve aqueous solubility, though its aromatic and heterocyclic components likely reduce biodegradability compared to diethanolamine’s rapid environmental breakdown .

Research Methodologies for Evaluation

  • Dose-Effect Analysis () : The target compound’s bioactivity could be assessed using rapid dose-effect curve methods to estimate median effective doses (ED50) and slope parameters. This approach avoids logarithmic transformations, simplifying data interpretation .
  • Cytotoxicity Assays () : Colorimetric assays (e.g., MTT) would help evaluate the compound’s impact on cell proliferation or toxicity, a standard for urea derivatives in drug discovery .

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